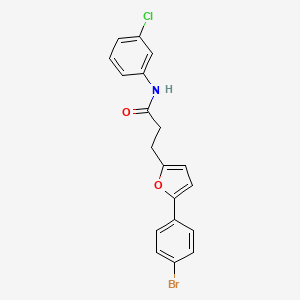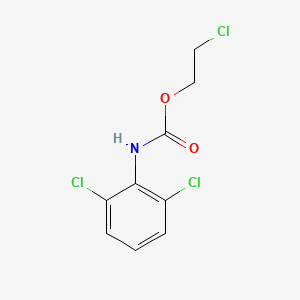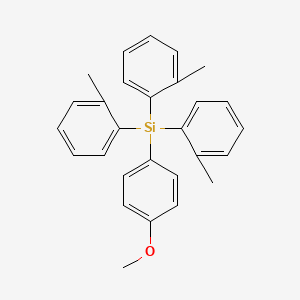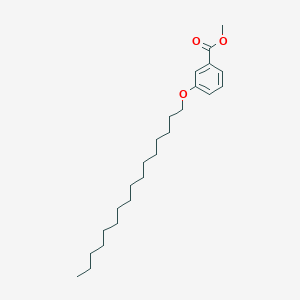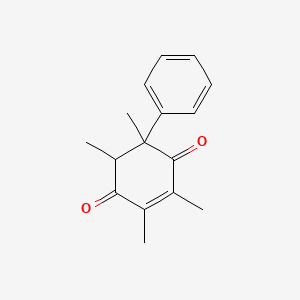
alpha-4-Dimethyl-alpha-(1-methylcyclopropyl)benzyl alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-4-Dimethyl-alpha-(1-methylcyclopropyl)benzyl alcohol: is a chemical compound with the molecular formula C13H18O It is known for its unique structural features, including a cyclopropyl group attached to a benzyl alcohol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of alpha-4-Dimethyl-alpha-(1-methylcyclopropyl)benzyl alcohol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of a benzyl alcohol derivative with a cyclopropyl-containing reagent. The reaction conditions often include the use of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions: Alpha-4-Dimethyl-alpha-(1-methylcyclopropyl)benzyl alcohol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The benzyl alcohol moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Alpha-4-Dimethyl-alpha-(1-methylcyclopropyl)benzyl alcohol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of alpha-4-Dimethyl-alpha-(1-methylcyclopropyl)benzyl alcohol involves its interaction with specific molecular targets. The cyclopropyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The benzyl alcohol moiety can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Benzyl alcohol: Lacks the cyclopropyl group, resulting in different chemical properties.
Cyclopropylmethanol: Contains a cyclopropyl group but lacks the benzyl moiety.
Alpha-4-Dimethylbenzyl alcohol: Similar structure but without the cyclopropyl group.
Uniqueness: Alpha-4-Dimethyl-alpha-(1-methylcyclopropyl)benzyl alcohol is unique due to the presence of both the cyclopropyl and benzyl alcohol groups, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
73728-61-7 |
|---|---|
Molekularformel |
C13H18O |
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
1-(1-methylcyclopropyl)-1-(4-methylphenyl)ethanol |
InChI |
InChI=1S/C13H18O/c1-10-4-6-11(7-5-10)13(3,14)12(2)8-9-12/h4-7,14H,8-9H2,1-3H3 |
InChI-Schlüssel |
LSFLKQLAYCHFNX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C)(C2(CC2)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-Methylphenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B15076512.png)
